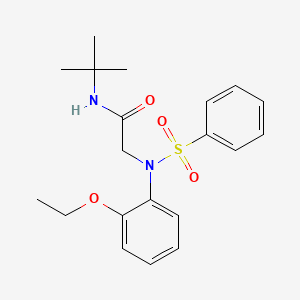
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, also known as BBIM, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the coordination of metal ions to the benzimidazole groups in the molecule. This coordination can lead to changes in the fluorescence properties of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, which can be used to detect the presence of metal ions. In anti-tumor studies, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a fluorescent probe and anti-tumor agent. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological systems. Additionally, its low toxicity makes it a promising candidate for further development as an anti-tumor agent. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its relatively low quantum yield, which can make it difficult to detect in some applications.
Orientations Futures
For research on (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol include further investigation of its potential use as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-tumor agent. Additionally, research on the synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and related compounds could lead to the development of new materials with novel properties. Finally, more research is needed to fully understand the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and its biochemical and physiological effects.
Méthodes De Synthèse
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with benzyl bromide to form 1-benzyl-1H-benzimidazole. This is followed by the reaction of 1-benzyl-1H-benzimidazole with paraformaldehyde and methylamine to form (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol.
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. It has also been investigated for its potential use as an anti-tumor agent and as an inhibitor of protein tyrosine phosphatases. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-26-19-13-7-5-11-17(19)24-22(26)21(28)23-25-18-12-6-8-14-20(18)27(23)15-16-9-3-2-4-10-16/h2-14,21,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBMZWRGNPPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)

![N-[2-(tert-butylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5205699.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5205701.png)
![3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5205715.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)